

Application Notes and Protocols for Assessing OICR-41103 Efficacy in Cancer Models

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Compound of Interest		
Compound Name:	OICR-41103	
Cat. No.:	B15621842	Get Quote

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Introduction

OICR-41103 is a potent and selective chemical probe that targets the WD40 repeat (WDR) domain of the DDB1 and CUL4-Associated Factor 1 (DCAF1).[1][2] DCAF1 functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, CRL4-DCAF1, which is involved in the ubiquitination and subsequent proteasomal degradation of various cellular proteins.[1][2] The CRL4-DCAF1 complex plays a critical role in several cellular processes, including cell cycle regulation, DNA damage response, and protein homeostasis. Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2][3]

Notably, the CRL4-DCAF1 E3 ligase is a key negative regulator of the Hippo pathway tumor suppressor, Lats1/2, and also modulates the stability of the tumor suppressor Merlin (NF2).[4] [5][6] By inhibiting CRL4-DCAF1, Lats1/2 is stabilized, leading to the phosphorylation and cytoplasmic retention of the oncogenic transcriptional co-activator YAP. Additionally, DCAF1 has been shown to regulate the p53 tumor suppressor pathway.[7]

OICR-41103 itself does not exhibit direct cytotoxic effects on cancer cells. Instead, its utility lies in its ability to serve as a powerful research tool to elucidate the biological functions of DCAF1 and as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs).[1][8] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation. This document provides detailed protocols for



assessing the efficacy of **OICR-41103** as a DCAF1 engagement tool and its application in the development of DCAF1-based cancer therapies.

Data Presentation

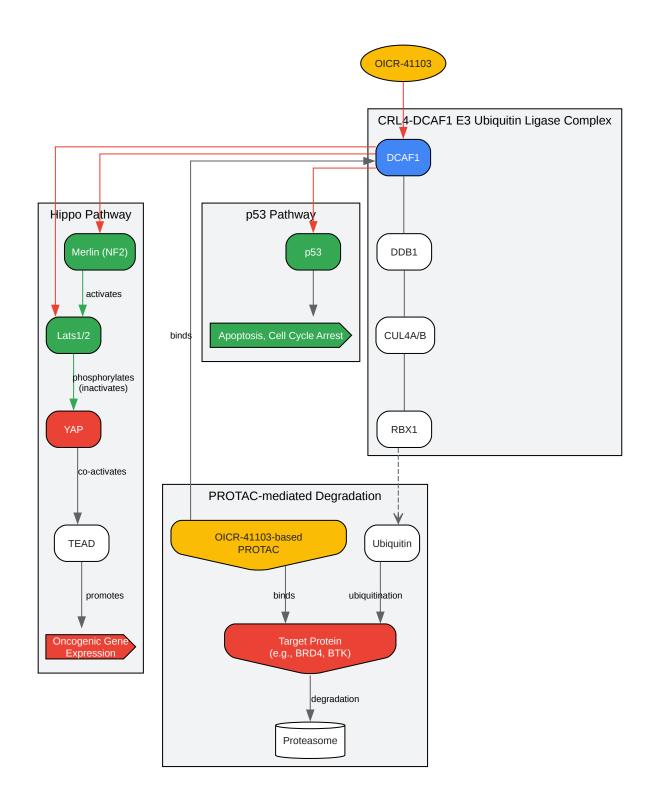
Table 1: In Vitro and Cellular Target Engagement of OICR-41103 and Derivatives



Compoun d	Assay Type	Target	Cell Line	Paramete r	Value	Referenc e
OICR- 41103	Surface Plasmon Resonance (SPR)	DCAF1- WDR	-	KD	2 nM	[9]
OICR- 41103	NanoBRET	DCAF1- WDR	HEK293T	EC50	130 nM	[9][10]
OICR- 41103	Cellular Thermal Shift Assay (CETSA)	DCAF1- WDR	NCI-H460	EC50	167 nM	[10]
OICR-8268	Surface Plasmon Resonance (SPR)	DCAF1- WDR	-	KD	38 nM	[1]
OICR-8268	Cellular Thermal Shift Assay (CETSA)	DCAF1- WDR	-	EC50	10 μΜ	[1]
DCAF1- BRD9 PROTAC (DBr-1)	Surface Plasmon Resonance (SPR)	DCAF1- WDR	-	Kd	209 nM	[11]
DCAF1- BTK PROTAC (DBt-5)	Cellular Degradatio n	ВТК	TMD8	DC50	55 nM	[11]

Signaling Pathway





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Caption: DCAF1 signaling and PROTAC mechanism.



Experimental ProtocolsTarget Engagement in Intact Cells

Principle: CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding. This stabilization leads to a shift in the protein's melting temperature (Tagg).[12]

- Cell Culture and Treatment:
 - Culture cancer cells of interest (e.g., NCI-H460) to 70-80% confluency.
 - Treat cells with varying concentrations of OICR-41103 or vehicle control (DMSO) for 1-2 hours at 37°C.
- Thermal Challenge:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
 - Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
 - Quantify the amount of soluble DCAF1 in the supernatant using Western blotting, ELISA, or mass spectrometry.
- Data Analysis:
 - Plot the percentage of soluble DCAF1 against the temperature to generate melting curves.



- Determine the Tagg for both vehicle and OICR-41103-treated samples. A positive shift in Tagg indicates target engagement.
- For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tagg of the vehicle control) and plot the soluble DCAF1 fraction against the OICR-41103 concentration to determine the EC50 of target engagement.[14]

Principle: This assay measures the binding of a small molecule to a target protein in live cells by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). Competitive binding of an unlabeled compound like **OICR-41103** displaces the tracer, leading to a decrease in the BRET signal.[8][15]

- Cell Preparation and Transfection:
 - Co-transfect HEK293T cells with a plasmid encoding for NanoLuc®-DCAF1 and a plasmid for a fluorescently labeled tracer that binds DCAF1.
 - Plate the transfected cells in a 96-well plate and incubate for 24 hours.
- Compound Treatment and BRET Measurement:
 - Treat the cells with a serial dilution of OICR-41103 or vehicle control.
 - Add the NanoBRET™ Nano-Glo® substrate and the fluorescent tracer to the wells.
 - Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[16]
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
 - Plot the NanoBRET™ ratio against the log of the OICR-41103 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.



Assessing Downstream Effects of DCAF1 Inhibition

Principle: This assay reconstitutes the ubiquitination cascade in vitro to determine if targeting DCAF1 with **OICR-41103** can inhibit the ubiquitination of a known CRL4-DCAF1 substrate.

Protocol:

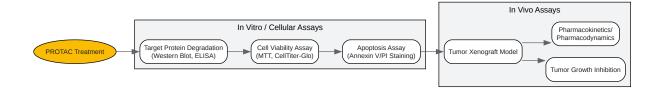
- Reaction Setup:
 - In a microcentrifuge tube, combine the following components in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.2 mM CaCl2, 1 mM DTT, 2 mM ATP):
 - Recombinant E1 activating enzyme (e.g., UBA1)
 - Recombinant E2 conjugating enzyme (e.g., UbcH5a)
 - Recombinant CRL4-DCAF1 complex
 - Recombinant substrate protein (e.g., Lats1/2, Merlin)
 - Ubiquitin
 - OICR-41103 or vehicle control
- Incubation and Detection:
 - Incubate the reaction mixture at 37°C for 1-2 hours.
 - Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
 - Analyze the ubiquitination of the substrate protein by Western blotting using an antisubstrate antibody. An increase in high molecular weight smears indicates polyubiquitination.

Principle: To assess the functional consequences of DCAF1 inhibition by **OICR-41103**, the protein levels of known downstream targets can be measured.



- · Cell Treatment and Lysis:
 - Treat cancer cells with **OICR-41103** or vehicle control for 24-48 hours.
 - Lyse the cells and quantify the total protein concentration.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against Lats1/2, phospho-YAP (S127), YAP, and p53.
 - Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
 - Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Assessing the Efficacy of OICR-41103-based PROTACs



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Caption: Workflow for assessing PROTAC efficacy.

Protocol:

 Cell Treatment: Treat cancer cells expressing the target protein with a serial dilution of the OICR-41103-based PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).



- Western Blot Analysis: Perform Western blotting as described in section 2.2 to quantify the levels of the target protein.
- Data Analysis: Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) for the PROTAC.

Protocol:

- Cell Viability (MTT/CellTiter-Glo Assay):
 - Seed cells in a 96-well plate and treat with the PROTAC for 48-72 hours.
 - Add MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence, respectively.
 - Calculate the IC50 (concentration that inhibits 50% of cell growth).
- Apoptosis (Annexin V/PI Staining):
 - Treat cells with the PROTAC for 24-48 hours.
 - Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).
 - Analyze the percentage of apoptotic cells by flow cytometry.

- Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
- Tumor Growth and Treatment:
 - Allow the tumors to reach a palpable size (e.g., 100-200 mm3).
 - Randomize the mice into treatment and control groups.
 - Administer the OICR-41103-based PROTAC or vehicle control via an appropriate route (e.g., intraperitoneal, oral).



- Efficacy Assessment:
 - Measure tumor volume and mouse body weight 2-3 times per week.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Analyze the tumors for target protein degradation by Western blot or immunohistochemistry.[17][18]

Synthetic Lethality Approaches

Principle: To identify synthetic lethal interactions with DCAF1 inhibition, DCAF1 can be knocked out in a panel of cancer cell lines with different genetic backgrounds.

Protocol:

- gRNA Design and Cloning: Design and clone gRNAs targeting a conserved exon of the DCAF1 gene into a Cas9 expression vector.
- Transfection and Selection: Transfect the cancer cell lines with the CRISPR-Cas9 plasmid and select for transfected cells.
- Single-Cell Cloning and Validation: Isolate single-cell clones and validate the knockout of DCAF1 by Sanger sequencing and Western blotting.[19][20]
- Phenotypic Screening: Screen the DCAF1 knockout and wild-type cells against a library of approved and investigational anti-cancer drugs to identify compounds that show selective toxicity in the DCAF1 knockout cells.

Conclusion

OICR-41103 is a critical tool for investigating the complex biology of the CRL4-DCAF1 E3 ubiquitin ligase in cancer. The protocols outlined in these application notes provide a comprehensive framework for confirming target engagement, elucidating downstream signaling effects, and assessing the therapeutic potential of **OICR-41103**-based PROTACs. By employing these methodologies, researchers can effectively evaluate the efficacy of targeting DCAF1 in various cancer models and accelerate the development of novel cancer therapies.



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